

Application Note: Scale-Up Synthesis of 2-Benzyloxy-5-fluorobenzyl amine

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Compound of Interest

Compound Name: 2-Benzyloxy-5-fluorobenzyl amine

CAS No.: 1096895-23-6

Cat. No.: B111137

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Executive Summary

This application note details a robust, scalable protocol for the synthesis of **2-Benzyloxy-5-fluorobenzyl amine** (CAS: 1135290-86-0), a critical intermediate in the synthesis of gastroprokinetic agents such as Mosapride Citrate.

While laboratory-scale preparations often utilize direct reductive amination or lithium aluminum hydride (LAH) reductions, these methods pose significant safety and cost challenges upon scale-up. This protocol utilizes a three-step process designed for kilogram-scale production:

- Phase Transfer Catalyzed (PTC) Benzylolation: Eliminates the need for high-boiling solvents like DMF.
- Oxime Formation: Converts the aldehyde to a stable solid intermediate, allowing for purification and rejection of starting materials.
- Chemoselective Hydrogenation: Utilizes Raney Nickel to reduce the oxime to the amine while preserving the O-benzyl ether, which is labile under standard Pd/C hydrogenation conditions.

Safety & Hazard Analysis (Critical)

Reagent	Hazard Class	Scale-Up Risk Mitigation
5-Fluoro-2-hydroxybenzaldehyde	Irritant (Skin/Eye/Resp)	Use dust extraction systems during solid charging.
Benzyl Bromide	Lachrymator, Corrosive, Alkylating Agent	Strict Engineering Control: Charge via closed system (peristaltic pump). Neutralize spills immediately with aqueous ammonia.
Hydroxylamine HCl	Corrosive, Potential Explosive (upon heating)	Do not heat residue to dryness. Ensure pH control during neutralization to prevent exotherms.
Raney Nickel	Pyrophoric (dry), Carcinogen	Keep wet at all times. Use under inert atmosphere (/). Have Class D fire extinguishers available.
Hydrogen Gas ()	Flammable, High Pressure	Ground all equipment to prevent static discharge. Leak test reactor before heating.

Process Chemistry & Reaction Scheme

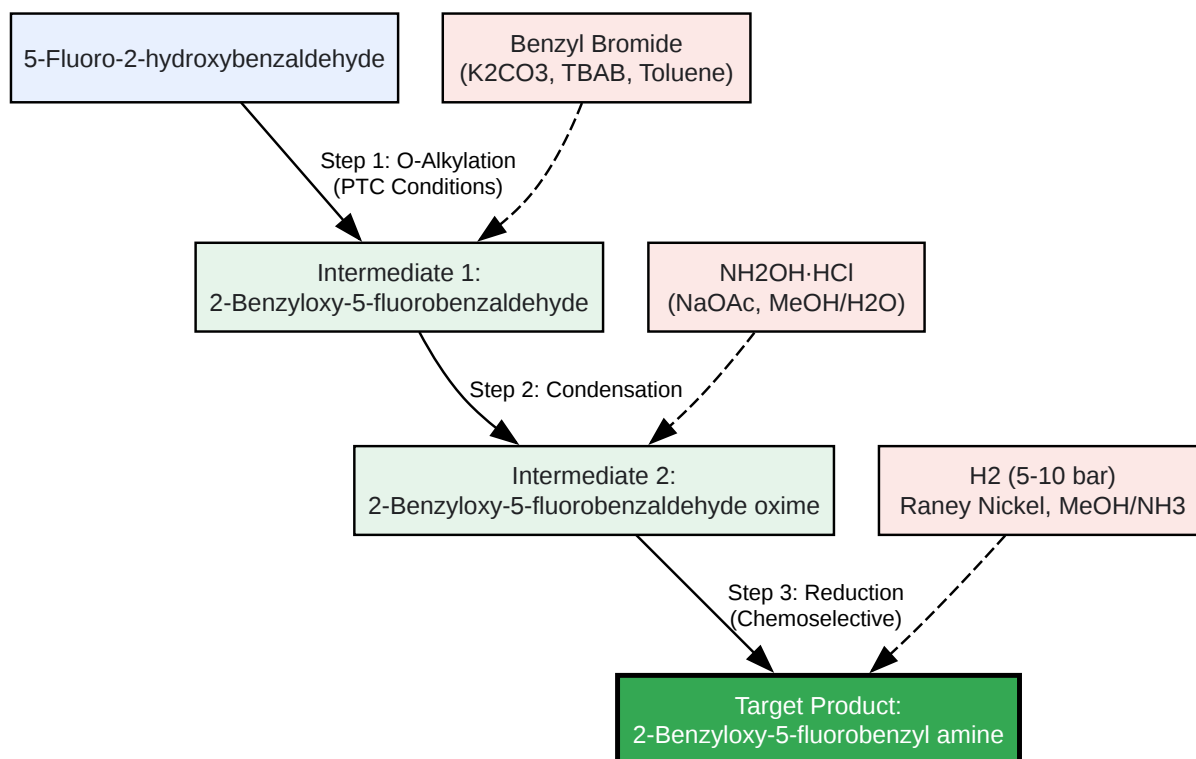
Retrosynthetic Logic

The synthesis is designed to avoid the "Over-Alkylation" impurity common in direct alkylation of amines and to prevent the "De-benzylation" side reaction common during hydrogenation.

- Step 1: O-Alkylation of 5-Fluoro-2-hydroxybenzaldehyde.
- Step 2: Condensation with Hydroxylamine to form the Oxime.

- Step 3: Catalytic Hydrogenation to the primary amine.

Workflow Diagram (DOT)



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Caption: Three-stage synthetic workflow emphasizing chemoselective reduction.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Benzyloxy-5-fluorobenzaldehyde

Rationale: We utilize a Phase Transfer Catalysis (PTC) system (Toluene/Water/TBAB). Unlike DMF/Acetone methods, this allows for easy aqueous workup and avoids solvent entrapment in the crystal lattice.

Materials:

- 5-Fluoro-2-hydroxybenzaldehyde (1.0 eq)^[1]

- Benzyl Bromide (1.1 eq)
- Potassium Carbonate () (1.5 eq)
- Tetrabutylammonium bromide (TBAB) (0.05 eq)
- Toluene (5 vol) / Water (2 vol)

Protocol:

- Charge Toluene and 5-Fluoro-2-hydroxybenzaldehyde into the reactor. Stir to dissolve.
- Add TBAB and Water.
- Add in portions (mild exotherm).
- Heat mixture to 80–85°C.
- Add Benzyl Bromide dropwise over 1 hour. Note: Rapid addition causes exotherms and potential di-benylation impurities.
- Reflux for 6–8 hours. Monitor by HPLC (Target: SM < 0.5%).
- Workup: Cool to 25°C. Separate phases. Wash organic layer with 1N NaOH (to remove unreacted phenol) and then Brine.
- Isolation: Concentrate Toluene under vacuum to ~2 volumes. Add n-Heptane (4 vol) slowly to induce crystallization. Cool to 0–5°C. Filter and dry.

Yield Target: 85–90% Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of 2-Benzyloxy-5-fluorobenzaldehyde Oxime

Rationale: Converting the aldehyde to an oxime creates a stable "stopping point" in the process. Oximes are generally solids, allowing for the rejection of non-volatile impurities from Step 1 via crystallization.

Materials:

- Intermediate 1 (Aldehyde) (1.0 eq)
- Hydroxylamine Hydrochloride () (1.2 eq)
- Sodium Acetate () (1.5 eq)
- Methanol (5 vol) / Water (2 vol)

Protocol:

- Dissolve Intermediate 1 in Methanol at 25°C.
- Dissolve Hydroxylamine HCl and Sodium Acetate in Water (separate vessel) and add to the main reactor.
- Heat to 60°C for 2–4 hours.
- Monitor by HPLC (Aldehyde consumption).
- Workup: Distill off Methanol under vacuum. The product will precipitate from the remaining aqueous layer.
- Add Water (5 vol) and cool to 5°C. Stir for 1 hour.
- Filter the solid. Wash with cold water to remove inorganic salts.
- Dry at 45°C under vacuum.

Yield Target: 92–95% Key Quality Attribute: Moisture content must be <0.5% before Step 3 to prevent catalyst deactivation.

Step 3: Reduction to 2-Benzyloxy-5-fluorobenzyl amine

Rationale: This is the most critical step. Standard Pd/C hydrogenation often cleaves the O-Benzyl group (hydrogenolysis), yielding the impurity 2-Amino-methyl-4-fluorophenol. Raney Nickel is selected for its lower affinity for O-Bn cleavage under basic conditions.

Materials:

- Intermediate 2 (Oxime) (1.0 eq)
- Raney Nickel (Active catalyst) (10–20 wt% loading)
- Methanol (10 vol)
- Ammonia (Methanolic solution, 7N) (2.0 eq) — Prevents secondary amine formation.
- Hydrogen Gas ()

Protocol:

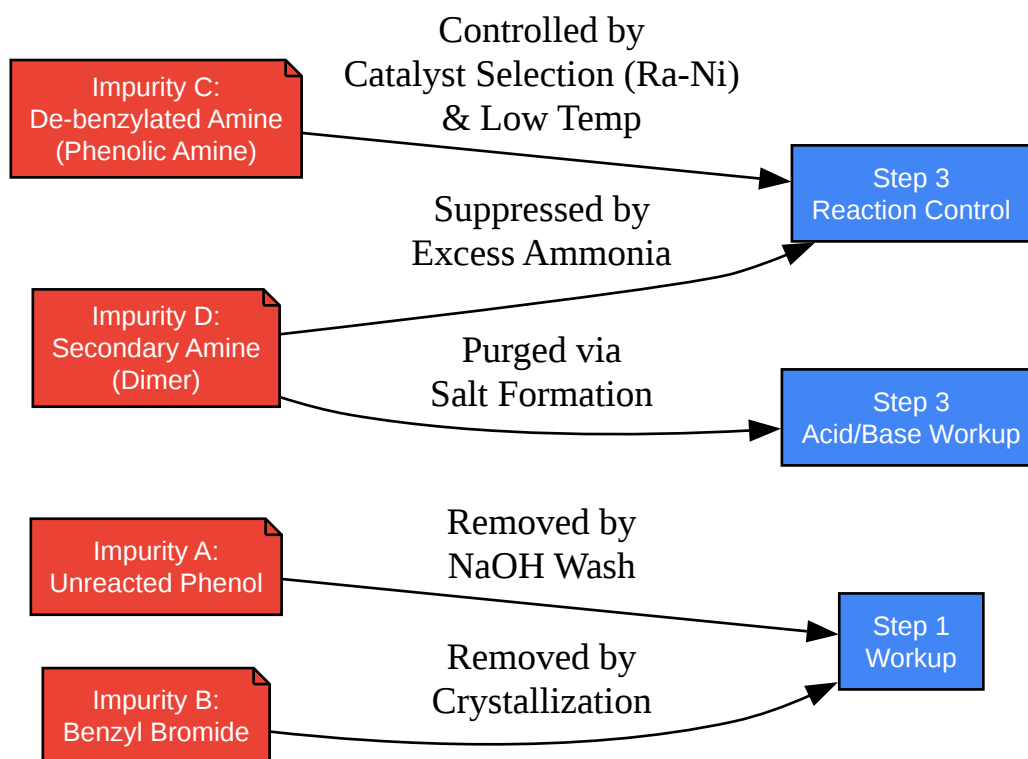
- Inertion: Purge autoclave with (3x).
- Charge Methanol, Methanolic Ammonia, and Intermediate 2.
- Add Raney Nickel (as a slurry in MeOH). Safety: Do not let Ra-Ni dry out.
- Purge with (3x).
- Pressurize to 5–10 bar (kg/cm ²).
- Heat to 40–50°C. Caution: Higher temperatures (>60°C) increase debenzylation risk.

- Stir for 6–10 hours.
- Workup: Cool to room temperature. Release pressure. Purge with .
- Filter catalyst through a Celite bed (keep wet).
- Purification: Concentrate filtrate. Dissolve residue in Ethyl Acetate. Extract with 1N HCl (product moves to aqueous phase, non-basic impurities stay in organic).
- Basify aqueous layer with NaOH to pH 10. Extract back into Ethyl Acetate or DCM.
- Concentrate to yield the amine oil or treat with HCl gas to form the solid Hydrochloride salt (preferred for stability).

Yield Target: 75–80%

Impurity Fate Mapping & Troubleshooting

The following diagram illustrates the origin of critical impurities and where they are rejected.



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Caption: Fate map of critical process impurities (A-D) and their control strategies.

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Yield in Step 1	Incomplete phase transfer.	Increase agitation speed (RPM) or increase TBAB loading to 0.1 eq.
High "Dimer" in Step 3	Insufficient Ammonia.	Ensure Methanolic Ammonia is fresh; increase loading to 3.0 eq.
De-benzylation (Impurity C)	Temperature too high or wrong catalyst.	Switch from Pd/C to Raney Ni or Pt/C. Limit Temp < 50°C.
Filtration issues (Step 3)	Fine catalyst particles.	Use a pre-coat of Celite or activated carbon during filtration.

Analytical Specifications (Reference)

For the final **2-Benzyloxy-5-fluorobenzyl amine** hydrochloride:

- Appearance: White to off-white crystalline solid.
- ¹H NMR (DMSO-d₆):
8.3 (br s, 3H,
, 7.3-7.5 (m, 5H, Bn-Ar), 7.1 (m, 3H, Ar-H), 5.1 (s, 2H,
, 4.0 (s, 2H,
).
• HPLC Purity: >99.0% (Area %).
- Benzyl Bromide Content: < 5 ppm (Genotoxic Impurity Control).

References

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- Catalytic Hydrogenation of Oximes. TCI Chemicals Technical Guide. Discusses catalyst selection (Pt vs Pd) for benzyl protection. [Link](#)
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Sources

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[pubchem.ncbi.nlm.nih.gov]
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